Boc-L-Ala-OH-3-13C

Catalog No.
S1938863
CAS No.
201740-79-6
M.F
C8H15NO4
M. Wt
190.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-Ala-OH-3-13C

CAS Number

201740-79-6

Product Name

Boc-L-Ala-OH-3-13C

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino](313C)propanoic acid

Molecular Formula

C8H15NO4

Molecular Weight

190.20 g/mol

InChI

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i1+1

InChI Key

QVHJQCGUWFKTSE-BXMHHZGSSA-N

SMILES

Array

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]([13CH3])C(=O)O

Boc-L-Ala-OH-3-13C (CAS 201740-79-6) is a selectively isotopically labeled, N-tert-butoxycarbonyl (Boc) protected amino acid derivative utilized primarily in solid-phase peptide synthesis (SPPS). By featuring a ≥99 atom % 13C enrichment specifically at the C3 methyl position, this compound serves as a highly sensitive NMR probe for structural biology and protein dynamics . The Boc protecting group ensures compatibility with established HF-cleavage or in situ neutralization SPPS protocols, making it a critical precursor for synthesizing site-specifically labeled peptides where high isotopic purity and defined stereochemistry are required for downstream analytical reproducibility.

Generic substitution of Boc-L-Ala-OH-3-13C fails across multiple procurement dimensions. Replacing it with unlabeled Boc-L-Ala-OH deprives researchers of the 13C-methyl NMR probe, rendering multidimensional correlation spectroscopy of large proteins impossible due to the low 1.1% natural abundance of 13C [1]. Substituting with uniformly labeled Boc-L-Ala-OH-13C3 introduces 13C-13C scalar couplings that cause severe line broadening and spectral overlap. Furthermore, swapping to the Fmoc-protected equivalent (Fmoc-L-Ala-OH-3-13C) fundamentally alters the synthesis strategy; Fmoc chemistry is often incompatible with the direct synthesis of peptide alpha-thioesters for Native Chemical Ligation and is highly susceptible to yield-limiting on-resin aggregation during the synthesis of hydrophobic sequences [2].

Signal Sensitivity in High-Molecular-Weight Protein NMR

In NMR studies of high-molecular-weight proteins (>100 kDa), the natural abundance of 13C (1.1%) in unlabeled Boc-L-Ala-OH is insufficient for multidimensional correlation spectroscopy. Incorporating Boc-L-Ala-OH-3-13C introduces a highly sensitive 13CH3 probe that, when utilized in Methyl-TROSY experiments, yields sharp crosspeaks even in large complexes (e.g., 145 kDa HtpG dimers) [1]. This selective labeling overcomes the severe line broadening that renders unlabeled backgrounds uninterpretable.

Evidence DimensionNMR 1H-13C crosspeak sensitivity and resolution
Target Compound DataHigh signal-to-noise ratio; sharp singlet crosspeaks in Methyl-TROSY
Comparator Or BaselineUnlabeled Boc-L-Ala-OH (1.1% 13C abundance: insufficient signal)
Quantified Difference~90-fold increase in 13C nuclei density at the target methyl site
ConditionsHigh-MW protein NMR (>100 kDa), deuterated background, Methyl-TROSY acquisition

Essential for procuring the correct precursor to enable structural and dynamic NMR studies of large protein complexes where standard labeling fails.

Spectral Resolution vs. Uniformly Labeled Alternatives

While uniformly labeled Boc-L-Ala-OH-13C3 provides multiple NMR-active nuclei, it introduces one-bond 13C-13C scalar couplings (J_CC ~35 Hz) that split the methyl resonance into multiplets, reducing both peak height and resolution. Boc-L-Ala-OH-3-13C isolates the 13C label at the methyl position, eliminating homonuclear scalar coupling and yielding a single, sharp resonance per alanine residue [1]. This spectral simplicity is critical for resolving crowded regions in the 1H-13C HSQC spectra of complex proteins.

Evidence Dimension13C dimension peak splitting (J-coupling)
Target Compound DataSinglet resonance (0 Hz homonuclear splitting)
Comparator Or BaselineBoc-L-Ala-OH-13C3 (Multiplet splitting, J_CC ~35 Hz)
Quantified Difference100% elimination of 13C-13C scalar coupling at the methyl site
ConditionsMultidimensional heteronuclear NMR spectroscopy

Prevents signal overlap and sensitivity loss in crowded NMR spectra, making it the preferred choice over uniformly labeled analogs for large proteins.

Yield Optimization in Aggregation-Prone Peptide Synthesis

For highly hydrophobic or aggregation-prone peptide sequences (e.g., amyloidogenic peptides), Fmoc-SPPS often suffers from incomplete deprotection and sequence truncation. Utilizing Boc-L-Ala-OH-3-13C within a Boc-SPPS strategy leverages repetitive trifluoroacetic acid (TFA) treatments, which disrupt on-resin secondary structures. Comparative syntheses of difficult sequences demonstrate that Boc chemistry maintains >98% coupling efficiencies where Fmoc strategies typically experience significant yield drops due to aggregation .

Evidence DimensionCoupling efficiency in difficult hydrophobic sequences
Target Compound Data>98% coupling efficiency via Boc-SPPS in situ neutralization
Comparator Or BaselineFmoc-L-Ala-OH-3-13C (Prone to significant yield reduction due to on-resin aggregation)
Quantified DifferenceSubstantially higher crude purity and yield for aggregation-prone sequences
ConditionsSolid-phase peptide synthesis of highly hydrophobic sequences (e.g., poly-Val/Ala tracts)

Justifies the procurement of the Boc-protected isotope over the Fmoc equivalent when synthesizing structurally difficult or aggregating peptides.

Precursor Stability for Native Chemical Ligation (NCL) Thioesters

Chemical synthesis of large proteins often relies on Native Chemical Ligation (NCL), which requires peptide alpha-thioesters. The basic conditions (piperidine) used for Fmoc deprotection rapidly degrade thioester linkages, making direct Fmoc-SPPS of thioesters challenging. In contrast, the thioester bond is completely stable to the TFA used in Boc-SPPS [1]. Procuring Boc-L-Ala-OH-3-13C allows for the direct, high-yield incorporation of a 13C-labeled alanine into peptide thioesters without the need for complex safety-catch linkers.

Evidence DimensionThioester linkage stability during N-terminal deprotection
Target Compound DataStable to TFA deprotection (direct thioester synthesis possible)
Comparator Or BaselineFmoc-L-Ala-OH-3-13C (Thioester degrades in basic piperidine deprotection)
Quantified DifferenceEnables direct synthesis of C-terminal thioesters vs requiring specialized linker workarounds
ConditionsSynthesis of peptide alpha-thioesters for Native Chemical Ligation

Provides a streamlined, high-yield synthetic route for labeled protein fragments, making the Boc derivative essential for NCL-based chemical biology.

Chemical Synthesis of Labeled Protein Fragments for Native Chemical Ligation

Boc-L-Ala-OH-3-13C is the optimal precursor for synthesizing peptide alpha-thioesters required for NCL. Its compatibility with TFA deprotection allows for direct thioester generation, enabling the precise placement of a 13C-methyl probe into synthetic protein domains for downstream structural analysis [1].

NMR Structural Biology of High-Molecular-Weight Complexes

For proteins exceeding 100 kDa, standard NMR labeling fails due to rapid signal relaxation. Incorporating this specific 3-13C labeled building block enables Methyl-TROSY NMR, providing the necessary sensitivity and sharp crosspeaks to map protein-protein interactions and allosteric dynamics in large assemblies [2].

Synthesis of Aggregation-Prone Amyloidogenic Peptides

When synthesizing highly hydrophobic, disease-relevant peptides (such as A-beta variants) that require site-specific NMR labels, Boc-L-Ala-OH-3-13C is preferred over its Fmoc counterpart. The Boc-SPPS workflow effectively disrupts on-resin aggregation, ensuring high coupling yields and crude purity .

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

190.10346280 Da

Monoisotopic Mass

190.10346280 Da

Heavy Atom Count

13

Sequence

A

Wikipedia

N-(tert-Butoxycarbonyl)-L-(3-~13~C)alanine

Dates

Last modified: 04-14-2024

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